2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of pyrazole, triazole, and quinazoline
Preparation Methods
One efficient method reported involves a metal-free process under flow conditions, which is both atom economical and environmentally benign . Industrial production methods would likely focus on optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole and triazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the quinazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the heterocyclic rings.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved depend on the specific biological activity being targeted .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures like:
1,2,4-Triazoles: Known for their broad range of biological activities.
Quinazolines: Used in various medicinal applications.
Pyrazoles: Studied for their anti-inflammatory and anticancer properties
What sets 2-[(3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline apart is its unique combination of these three heterocyclic systems, which may confer distinct biological activities and potential therapeutic benefits.
Properties
Molecular Formula |
C14H12N6 |
---|---|
Molecular Weight |
264.29 g/mol |
IUPAC Name |
2-[(3-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C14H12N6/c1-10-6-7-19(17-10)8-13-16-14-11-4-2-3-5-12(11)15-9-20(14)18-13/h2-7,9H,8H2,1H3 |
InChI Key |
QXSUPPNUPJPJHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
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